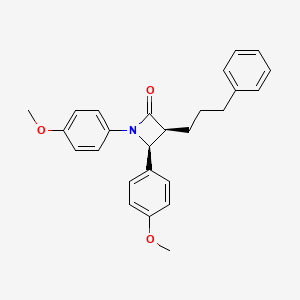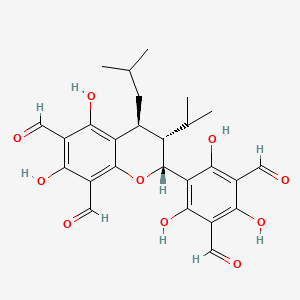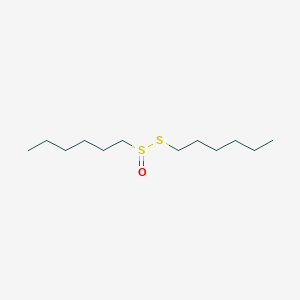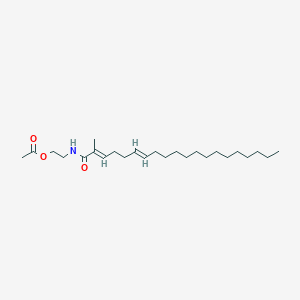![molecular formula C21H18FN5O2 B10853236 2-Fluoro-5-[[5-[3-(4-morpholinyl)phenoxy]-2-pyrimidinyl]amino]benzonitrile](/img/structure/B10853236.png)
2-Fluoro-5-[[5-[3-(4-morpholinyl)phenoxy]-2-pyrimidinyl]amino]benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Fluoro-5-[[5-[3-(4-morpholinyl)phenoxy]-2-pyrimidinyl]amino]benzonitrile is a complex organic compound with a unique structure that includes a fluoro-substituted benzene ring, a pyrimidine ring, and a morpholine group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-[[5-[3-(4-morpholinyl)phenoxy]-2-pyrimidinyl]amino]benzonitrile typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the Pyrimidine Ring: This step involves the condensation of appropriate aldehydes or ketones with guanidine or its derivatives under acidic or basic conditions.
Introduction of the Morpholine Group: The morpholine group is introduced through nucleophilic substitution reactions, often using morpholine and a suitable leaving group.
Coupling with the Benzonitrile Moiety: The final step involves coupling the pyrimidine intermediate with a fluoro-substituted benzonitrile derivative, typically using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry for scale-up, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
2-Fluoro-5-[[5-[3-(4-morpholinyl)phenoxy]-2-pyrimidinyl]amino]benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions, leading to a variety of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides under conditions like heating or the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
科学研究应用
2-Fluoro-5-[[5-[3-(4-morpholinyl)phenoxy]-2-pyrimidinyl]amino]benzonitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.
作用机制
The mechanism of action of 2-Fluoro-5-[[5-[3-(4-morpholinyl)phenoxy]-2-pyrimidinyl]amino]benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit kinase enzymes involved in cell signaling pathways, thereby exerting anti-cancer effects.
相似化合物的比较
Similar Compounds
2-Fluoro-5-[[5-[3-(4-piperidinyl)phenoxy]-2-pyrimidinyl]amino]benzonitrile: Similar structure but with a piperidine group instead of morpholine.
2-Fluoro-5-[[5-[3-(4-pyrrolidinyl)phenoxy]-2-pyrimidinyl]amino]benzonitrile: Contains a pyrrolidine group instead of morpholine.
2-Fluoro-5-[[5-[3-(4-piperazinyl)phenoxy]-2-pyrimidinyl]amino]benzonitrile: Features a piperazine group instead of morpholine.
Uniqueness
The uniqueness of 2-Fluoro-5-[[5-[3-(4-morpholinyl)phenoxy]-2-pyrimidinyl]amino]benzonitrile lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the morpholine group, in particular, may enhance its solubility and bioavailability compared to similar compounds with different substituents.
属性
分子式 |
C21H18FN5O2 |
|---|---|
分子量 |
391.4 g/mol |
IUPAC 名称 |
2-fluoro-5-[[5-(3-morpholin-4-ylphenoxy)pyrimidin-2-yl]amino]benzonitrile |
InChI |
InChI=1S/C21H18FN5O2/c22-20-5-4-16(10-15(20)12-23)26-21-24-13-19(14-25-21)29-18-3-1-2-17(11-18)27-6-8-28-9-7-27/h1-5,10-11,13-14H,6-9H2,(H,24,25,26) |
InChI 键 |
RQBIQZWMNRERQQ-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1C2=CC(=CC=C2)OC3=CN=C(N=C3)NC4=CC(=C(C=C4)F)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Butyl-1-((1R,2R,6S)-2,6-dimethyl-cyclohexyl)-3-{6-[2-(1H-tetrazol-5-yl)-phenyl]-pyridin-3-ylmethyl}-1,3-dihydro-imidazol-2-one](/img/structure/B10853162.png)
![1,4-Dibutyl-3-{6-[2-(1H-tetrazol-5-yl)-phenyl]-pyridin-3-ylmethyl}-1,3-dihydro-imidazol-2-one](/img/structure/B10853185.png)

![N-[1-[4-[4-methoxy-2-(4-(111C)methoxyphenyl)sulfonylphenyl]sulfonylphenyl]ethyl]methanesulfonamide](/img/structure/B10853195.png)
![3-{(R)-7-[3-(2-Cyclopropylmethyl-3-methoxy-4-methylcarbamoyl-phenoxy)-propoxy]-8-propyl-chroman-2-yl}-propionic acid](/img/structure/B10853203.png)
![7-[3-(4-Isopropylcarbamoyl-3-methoxy-2-propyl-phenoxy)-propoxy]-8-propyl-chroman-2-carboxylic acid](/img/structure/B10853209.png)
![4,14-dihydroxy-15-methoxy-10-azatetracyclo[7.6.1.02,7.012,16]hexadeca-1,3,5,7,9(16),12,14-heptaen-11-one](/img/structure/B10853212.png)
![tert-butyl N-[(2S)-1-[[(2S)-1-[[(2S,3S,5R)-1-cyclohexyl-3,6-dihydroxy-5-methyldecan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B10853215.png)
![3-benzyl-2-(4-cyclohexylphenyl)-5-methylspiro[8H-imidazo[2,1-b]purine-7,1'-cyclopentane]-4-one](/img/structure/B10853220.png)


![[(3S,5S,6S,8S,10S,13S,14S,17S)-6-[(2R,3R,4S,5R,6R)-3,5-dihydroxy-4-[(2S,3R,4S,5S,6R)-4-hydroxy-5-[(2S,3R,4S,5S,6R)-4-hydroxy-6-methyl-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-5-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-17-[(2R)-2-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate](/img/structure/B10853244.png)
![[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[[[5-(4-carbamoyl-1,3-thiazol-2-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]methyl]phosphinic acid](/img/structure/B10853256.png)

